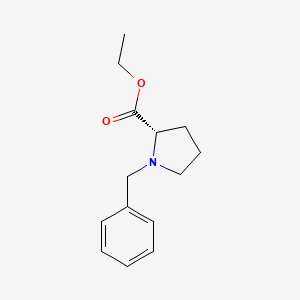

N-Benzyl-L-proline ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl (2S)-1-benzylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLASAKCDOWUBQX-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350814 | |

| Record name | N-Benzyl-L-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-40-8 | |

| Record name | N-Benzyl-L-proline ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-L-proline ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of N-Benzyl-L-proline ethyl ester?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-Benzyl-L-proline ethyl ester, a key building block in peptide synthesis and drug discovery. This document consolidates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies to support its application in research and development.

Chemical Identity and Structure

This compound, with the CAS number 955-40-8, is a derivative of the amino acid L-proline. The molecule features a benzyl group attached to the nitrogen atom of the proline ring and an ethyl ester at the carboxylic acid position.

| Identifier | Value |

| IUPAC Name | ethyl (2S)-1-benzylpyrrolidine-2-carboxylate[1] |

| CAS Number | 955-40-8[1][2][3] |

| Molecular Formula | C₁₄H₁₉NO₂[1][2][3] |

| Molecular Weight | 233.31 g/mol [1][2][3] |

| Canonical SMILES | CCOC(=O)[C@@H]1CCCN1Cc2ccccc2[2] |

| InChI Key | FLASAKCDOWUBQX-ZDUSSCGKSA-N[2] |

Physical and Chemical Properties

This compound is a liquid at room temperature. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Appearance | - | - |

| Boiling Point | Not available at 760 mmHg. | |

| Melting Point | Below room temperature | Implied by liquid state |

| Density | 1.048 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.511 | [2] |

| Optical Activity ([α]20/D) | -62° (neat) | [2] |

| Vapor Pressure | 0.15 mmHg at 100 °C | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| logP (computed) | 2.6 | [1] |

| pKa | Not experimentally determined. | |

| Solubility | Soluble in common organic solvents such as methanol and ethanol.[4] Miscible with water.[5] | |

| Storage Temperature | 2-8°C | [2] |

Spectral Data

Detailed spectral data is crucial for the structural confirmation of this compound. While raw spectral data is not publicly available, the expected characteristic signals are described below based on typical values for similar structures.

Table 2: Summary of Spectral Data for this compound

| Technique | Expected Peaks / Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), the benzylic methylene protons, the protons of the proline ring, and the ethyl ester group (a quartet and a triplet). |

| ¹³C NMR | Carbonyl carbon of the ester (approx. 170-175 ppm), aromatic carbons, benzylic carbon, and carbons of the proline ring and the ethyl group. |

| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretching vibration around 1730-1750 cm⁻¹, C-O stretching bands, and bands associated with the aromatic and aliphatic C-H bonds.[6] |

| Mass Spectrometry | The protonated molecule would be observed. Fragmentation may involve the loss of the ethoxy group, the benzyl group, or other characteristic fragments of the proline ring.[7][8] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound can be adapted from the general methods for N-alkylation of amino acids and subsequent esterification. A two-step synthesis is proposed here.

Step 1: Synthesis of N-Benzyl-L-proline

This procedure is adapted from a known method for the synthesis of N-benzyl-L-proline.[9]

-

Materials: L-proline, potassium hydroxide (KOH), benzyl chloride, isopropanol, hydrochloric acid (HCl), chloroform, acetone.

-

Procedure:

-

Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol with stirring at 40°C until the solution is clear.

-

Add benzyl chloride (1.5 eq.) to the solution and continue stirring at 40°C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Remove the resulting precipitate by filtration and wash the precipitate with chloroform.

-

Combine the organic phases and evaporate the solvent under vacuum.

-

Treat the residue with acetone to precipitate the crude N-Benzyl-L-proline.

-

Collect the white solid product by filtration and wash with acetone.

-

Step 2: Ethyl Esterification of N-Benzyl-L-proline (Fischer Esterification)

This is a general and widely used method for the esterification of amino acids.[10]

-

Materials: N-Benzyl-L-proline, anhydrous ethanol, dry hydrogen chloride (HCl) gas, diethyl ether.

-

Procedure:

-

Suspend N-Benzyl-L-proline in anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the suspension with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Once the reaction is complete, evaporate the ethanol under vacuum.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt of this compound.

-

To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a mild base (e.g., sodium bicarbonate), followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent removal of the solvent.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the involvement of this compound in specific biological signaling pathways. Its primary application reported is as a building block in the synthesis of peptides. Further research is required to elucidate any potential biological activities of the compound itself.

Safety and Handling

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable reagent for chemical synthesis, particularly in the field of peptide chemistry. This guide provides a consolidated resource of its known physical and chemical properties. While key data for its characterization are available, further experimental determination of properties such as its boiling point at standard pressure, pKa, and detailed solubility in a wider range of solvents would be beneficial for its broader application. As a versatile building block, future research may also uncover novel biological activities associated with this compound or the peptides derived from it.

References

- 1. This compound | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]

- 4. valencelabs.co [valencelabs.co]

- 5. fishersci.com [fishersci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 10. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

N-Benzyl-L-proline Ethyl Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Benzyl-L-proline ethyl ester, a key chiral intermediate in peptide synthesis for drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical Identification and Properties

This compound is a proline derivative where the amino group is protected by a benzyl group and the carboxylic acid is esterified with ethanol. This modification makes it a valuable building block in the synthesis of complex peptides.

Molecular Formula: C₁₄H₁₉NO₂

CAS Number: 955-40-8

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 233.31 g/mol | |

| Appearance | Liquid | |

| Density | 1.048 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.511 | |

| Optical Activity ([α]20/D) | -62° (neat) | |

| Vapor Pressure | 0.15 mmHg at 100 °C | |

| Flash Point | 113 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: N-benzylation of L-proline followed by esterification.

Synthesis of N-Benzyl-L-proline

A common method for the N-benzylation of L-proline involves the reaction of L-proline with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.

Experimental Protocol (General Procedure):

-

Dissolve L-proline and a suitable base (e.g., potassium hydroxide) in a solvent like isopropanol.

-

Heat the mixture to 40°C with stirring until the solids dissolve.

-

Add the benzyl halide (e.g., benzyl chloride) to the solution and continue stirring at 40°C for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 4-5.

-

Extract the product into an organic solvent such as chloroform.

-

The crude product can be purified by recrystallization from a suitable solvent like acetone to yield N-Benzyl-L-proline.[1]

Esterification to this compound

The subsequent esterification of N-Benzyl-L-proline to its ethyl ester can be accomplished using standard methods such as the Fischer esterification.

Experimental Protocol (Fischer Esterification):

-

Suspend N-Benzyl-L-proline in anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or dry hydrogen chloride gas).

-

Reflux the mixture for several hours to drive the reaction to completion.

-

After cooling, remove the excess ethanol under reduced pressure.

-

The residue is then worked up by dissolving it in an organic solvent and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Role in Drug Development and Peptide Synthesis

This compound is not an active pharmaceutical ingredient itself but serves as a crucial chiral building block in the synthesis of peptide-based therapeutics.[2] Proline and its derivatives are unique among amino acids due to their cyclic structure, which imparts conformational rigidity to peptide chains.[3][4] This property is often exploited in drug design to create peptides with specific three-dimensional structures, enhancing their biological activity and stability.[3]

The benzyl and ethyl ester groups serve as protecting groups during peptide synthesis, preventing unwanted side reactions. The use of such protected amino acid derivatives is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS).

Below is a diagram illustrating the general workflow of utilizing this compound in peptide synthesis.

Logical Relationship in Peptide Synthesis

The core utility of this compound lies in the orthogonal protection strategy it enables. The N-benzyl group and the C-terminal ethyl ester protect the reactive functionalities of the proline amino acid, allowing for the sequential addition of other amino acids to build a peptide chain without self-polymerization or other side reactions.

The following diagram illustrates the logical relationship of the protecting groups in peptide synthesis.

Conclusion

This compound is a valuable and versatile chiral intermediate for the synthesis of proline-containing peptides. Its well-defined chemical properties and established synthetic routes make it an important tool for researchers and professionals in the field of drug discovery and development. The strategic use of its protecting groups allows for the controlled and efficient construction of complex peptide structures with potential therapeutic applications.

References

- 1. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Catalyst: An In-Depth Guide to the Discovery and History of Proline Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, the ascent of organocatalysis represents a paradigm shift, offering a greener and often more efficient alternative to traditional metal-based catalysts. At the heart of this revolution lies a deceptively simple molecule: the amino acid proline. This technical guide delves into the discovery and rich history of proline and its derivatives, tracing their journey from a curious academic observation to an indispensable tool in asymmetric synthesis and drug development. We will explore the key milestones, the mechanistic intricacies of proline catalysis, and the development of a diverse array of derivatives that have expanded the horizons of what is achievable in the synthesis of complex chiral molecules.

The Dawn of Organocatalysis: The Proline Revolution

The concept of using small organic molecules as catalysts was not entirely new, but it was the pioneering work in the early 2000s that truly ignited the field of asymmetric organocatalysis.[1][2] Scientists like Benjamin List and David W.C. MacMillan are widely credited with demonstrating the remarkable potential of proline as a stereoselective catalyst.[1][2] This discovery was a watershed moment, revealing that a simple, naturally occurring amino acid could facilitate complex carbon-carbon bond-forming reactions with high enantioselectivity, a feat previously thought to be the exclusive domain of enzymes and metal complexes.[1]

The initial breakthrough came with the proline-catalyzed intermolecular aldol reaction, a testament to the molecule's ability to mimic the function of natural aldolase enzymes.[3] This was followed by the successful application of proline in a variety of other fundamental transformations, including Mannich and Michael reactions.[1]

Key Historical Milestones in Proline Catalysis

The journey of proline from a simple amino acid to a powerful catalyst is marked by several key discoveries:

-

Early 1970s: The Hajos-Parrish-Eder-Sauer-Wiechert reaction provided an early glimpse into the potential of proline in intramolecular aldol reactions for steroid synthesis.[4][5]

-

2000: The seminal work by List, Lerner, and Barbas on the direct asymmetric intermolecular aldol reaction catalyzed by proline is published, marking a turning point for organocatalysis.[3]

-

2000s: The scope of proline catalysis rapidly expands to include Mannich, Michael, and other asymmetric transformations.[6]

-

Mid-2000s to Present: A surge in the development of proline derivatives designed to enhance catalytic activity, improve solubility, and control stereoselectivity.[6][7]

The Mechanism of Proline Catalysis: A Tale of Two Intermediates

The catalytic prowess of proline lies in its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group.[6] This allows it to activate both the nucleophile and the electrophile in a reaction. The generally accepted mechanism for proline-catalyzed reactions involving carbonyl compounds proceeds through a catalytic cycle involving two key intermediates: an enamine and an iminium ion .[8]

The Enamine Catalytic Cycle

The enamine cycle is central to reactions where the carbonyl compound acts as a nucleophile, such as in aldol and Michael additions.

In this cycle, proline reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new carbon-carbon bond and an iminium adduct. Hydrolysis of the iminium adduct releases the product and regenerates the proline catalyst.[8]

The Rise of Proline Derivatives: Fine-Tuning Catalytic Performance

While proline itself is a remarkable catalyst, its application can be limited by factors such as solubility and modest catalytic loadings in certain reactions. This has spurred the development of a vast array of proline derivatives, each designed to address specific challenges and enhance catalytic performance. These modifications often involve substitution at the 4-position of the pyrrolidine ring or protection/modification of the carboxylic acid or amine group.

The following tables summarize the quantitative performance of various proline derivatives in key asymmetric reactions, providing a comparative overview for catalyst selection.

Comparative Performance in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| L-Proline | p-NO₂C₆H₄CHO | Acetone | DMSO | 30 | 4 | 68 | 76 | [3] |

| Boc-L-Proline | p-NO₂C₆H₄CHO | Acetone | DMSO | 20 | 24 | 95 | 85 | BenchChem |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | p-NO₂C₆H₄CHO | Acetone | CH₂Cl₂ | 1 | 12 | 98 | 96 | [9] |

| N-(p-Toluenesulfonyl)-L-proline | p-NO₂C₆H₄CHO | Acetone | CH₂Cl₂ | 10 | 48 | 92 | 90 | [4] |

Comparative Performance in Asymmetric Mannich Reactions

| Catalyst | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |

| (S)-Proline | p-MeOC₆H₄CHO | Acetone | p-Anisidine | 20 | 16 | 78 | >95:5 | 96 | [10] |

| (R)-pyrrolidine-3-carboxylic acid | Benzaldehyde | Cyclohexanone | p-Anisidine | 20 | 24 | 92 | 5:95 | 99 (anti) | [11] |

| N-Boc-L-Proline | p-MeOC₆H₄CHO | Acetone | p-Anisidine | 10 | 12 | 85 | >95:5 | 97 | [10] |

Comparative Performance in Asymmetric Michael Additions

| Catalyst | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |

| L-Proline | trans-β-Nitrostyrene | Cyclohexanone | 20 | 120 | 99 | 20 | [12] |

| Diarylprolinol silyl ether | trans-β-Nitrostyrene | Propanal | 10 | 24 | 95 | 99 | [13] |

| 3-Decyl-β-proline | trans-β-Nitrostyrene | Valeraldehyde | 1 | 20 | 98 | N/A | [14] |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | trans-β-Nitrostyrene | Cyclohexanone | 5 | 24 | 99 | 92 | [9] |

Experimental Protocols for Key Proline-Catalyzed Reactions

To facilitate the practical application of the concepts discussed, this section provides detailed methodologies for seminal proline-catalyzed reactions.

Protocol 1: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction (Intramolecular Aldol)

This protocol is a general representation of the classic intramolecular aldol reaction catalyzed by proline.

Materials:

-

Achiral triketone (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione)

-

(S)-Proline

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the triketone (1.0 eq) in DMF.

-

Add (S)-proline (typically 3-10 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: The List-Barbas Aldol Reaction (Intermolecular Aldol)

This protocol outlines the direct asymmetric aldol reaction between a ketone and an aldehyde.

Materials:

-

Aldehyde (1.0 eq)

-

Ketone (e.g., acetone, used as both reactant and solvent)

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in the ketone (e.g., 5-10 mL of acetone), add (S)-proline (typically 20-30 mol%). If the aldehyde is not readily soluble in the ketone, a co-solvent like DMSO can be used.

-

Stir the mixture vigorously at room temperature for the required duration (typically 4-24 hours), monitoring by TLC.

-

Once the reaction is complete, add a saturated aqueous solution of NH₄Cl to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting aldol product by flash column chromatography.

Protocol 3: Proline-Catalyzed Three-Component Mannich Reaction

This protocol describes the synthesis of β-amino ketones from a ketone, an aldehyde, and an amine.

Materials:

-

Aldehyde (1.0 eq)

-

Amine (e.g., p-anisidine) (1.1 eq)

-

Ketone (e.g., acetone)

-

(S)-Proline (10-20 mol%)

-

Solvent (e.g., DMSO)

Procedure:

-

In a reaction vessel, combine the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (5-10 mL).

-

Add the solvent (e.g., DMSO, if the ketone is not the solvent) and then the (S)-proline catalyst (0.1-0.2 mmol).

-

Stir the mixture at room temperature for 12-48 hours, monitoring by TLC.

-

After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the β-amino ketone by column chromatography.[10]

Protocol 4: Proline-Catalyzed Michael Addition

This protocol details the addition of a ketone to a nitroalkene.

Materials:

-

Nitroalkene (e.g., trans-β-nitrostyrene) (1.0 eq)

-

Ketone (e.g., cyclohexanone) (2.0 eq)

-

(S)-Proline or a derivative (e.g., diarylprolinol silyl ether) (10-20 mol%)

-

Solvent (e.g., CH₂Cl₂)

Procedure:

-

Dissolve the nitroalkene (1.0 mmol) and the catalyst (0.1-0.2 mmol) in the solvent (5 mL).

-

Add the ketone (2.0 mmol) to the solution.

-

Stir the reaction at room temperature for the specified time (can range from a few hours to several days), monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel to obtain the Michael adduct.

Proline Derivatives in Drug Discovery and Development

The impact of proline and its derivatives extends far beyond academic research, playing a crucial role in the pharmaceutical industry. The ability to synthesize enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Proline and its analogs are versatile building blocks in the modular construction of small-molecule drugs and pharmaceutical peptides.[15][16] In recent years, a significant number of FDA-approved drugs contain proline analogues in their structures, highlighting their importance in medicinal chemistry.[15][16]

The rigid, cyclic structure of proline is often exploited to introduce conformational constraints into peptide-based drugs, which can lead to increased potency, selectivity, and metabolic stability. Furthermore, the development of proline-catalyzed reactions has provided efficient routes to key chiral intermediates used in the synthesis of numerous pharmaceuticals.

References

- 1. longdom.org [longdom.org]

- 2. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]

- 3. studylib.net [studylib.net]

- 4. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Catalytic Mechanism of N-Benzyl-L-proline Ethyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyl-L-proline ethyl ester belongs to the class of proline-derived organocatalysts, which have become powerful tools in modern asymmetric synthesis. These catalysts are prized for their ability to promote the formation of chiral molecules with high stereoselectivity under mild conditions, mimicking the function of natural enzymes. This technical guide elucidates the core mechanism of action for this compound, focusing on its role in enamine catalysis. We will explore the catalytic cycle, the critical transition states that govern stereoselectivity, and the specific influence of the N-benzyl and ethyl ester modifications. This document provides representative quantitative data, detailed experimental protocols, and visualizations to offer a comprehensive understanding for researchers in organic synthesis and drug development.

Core Catalytic Mechanism: Enamine Catalysis

The primary mechanism through which this compound operates is enamine catalysis . This pathway is analogous to the mechanism of Class I aldolase enzymes and is fundamental to many proline-catalyzed reactions, including aldol additions, Mannich reactions, and Michael additions.[1][2][3]

The catalytic cycle can be broken down into four key steps:

-

Enamine Formation: The secondary amine of the proline derivative reacts with a carbonyl compound (typically a ketone or aldehyde) to form a transient iminium ion. Subsequent deprotonation at the α-carbon yields a nucleophilic enamine intermediate. This step effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile.[2]

-

Nucleophilic Attack: The chiral enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction, an imine in a Mannich reaction, or an α,β-unsaturated carbonyl in a Michael addition). The inherent chirality of the catalyst directs this attack to occur on a specific face of the electrophile, thereby establishing the stereochemistry of the product.

-

Iminium Formation: The resulting intermediate is an iminium ion, which is subsequently hydrolyzed.

-

Catalyst Regeneration: Hydrolysis of the iminium ion releases the final product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of N-Benzyl-L-proline Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-L-proline ethyl ester is a proline derivative utilized in peptide synthesis and other laboratory applications.[1][2] As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research. This technical guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is the foundation of its safe handling. This substance is a combustible liquid.[2][3]

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₂[2][4] |

| Molecular Weight | 233.31 g/mol [2][3][4][5] |

| Form | Liquid[2][3] |

| Density | 1.048 g/mL at 25 °C[1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup[2][3] |

| Vapor Pressure | 0.15 mmHg at 100 °C[2][3] |

| Refractive Index | n20/D 1.511[1][3] |

| Optical Activity | [α]20/D −62°, neat[2][3] |

| CAS Number | 955-40-8[3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category |

| Skin Irritation | 2[2][3][5] |

| Eye Irritation | 2[2][3][5] |

| Specific target organ toxicity — Single exposure | 3 (Respiratory system)[2][3][5] |

Hazard Statements:

Precautionary Statements: A comprehensive set of precautionary statements should be followed to minimize risk. Key statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5][6]

-

P280: Wear protective gloves/ eye protection/ face protection.[3][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for determining the toxicity of this compound are not detailed in publicly available safety documents, a standardized workflow for its safe handling in a laboratory setting can be established.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or face shield.[2][3] |

| Hand Protection | Compatible chemical-resistant gloves.[2][3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type N95 (US) or type ABEK (EN14387) respirator filter is recommended.[2][3] |

| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and trousers. |

Storage and Chemical Compatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Storage Conditions:

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

It is classified under Storage Class Code 10 for combustible liquids.[2][3]

Incompatible Materials:

-

Strong oxidizing agents.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6] |

Spills and Disposal

Spill Response:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Do not let the product enter drains.

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-ベンジル-L-プロリンエチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. valencelabs.co [valencelabs.co]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Solubility and stability characteristics of N-Benzyl-L-proline ethyl ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-Benzyl-L-proline ethyl ester, a key intermediate in peptide synthesis and pharmaceutical research. This document details the physicochemical properties, synthesis, and analytical methodologies, presenting quantitative data in structured tables and outlining experimental protocols.

Core Physicochemical Properties

This compound is a liquid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 955-40-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2][4] |

| Molecular Weight | 233.31 g/mol | [1][2][3][4] |

| Form | Liquid | [1][2] |

| Density | 1.048 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.511 | [1][2] |

| Optical Activity ([α]20/D) | -62° (neat) | [1][2] |

| Vapor Pressure | 0.15 mmHg at 100 °C | [1][2] |

| Flash Point | 113 °C (closed cup) | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Solubility Characteristics

A general solubility profile is summarized below:

| Solvent | Expected Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetonitrile | Soluble |

| Water | Slightly Soluble to Insoluble |

Experimental Protocol for Solubility Determination:

A standardized protocol to quantitatively determine the solubility of this compound would involve:

-

Materials: this compound (≥97% purity), selected solvents (e.g., methanol, ethanol, dichloromethane, water), analytical balance, temperature-controlled shaker, centrifuge, and an appropriate analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in separate vials.

-

Equilibrate the vials in a temperature-controlled shaker at a defined temperature (e.g., 25 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated analytical method.

-

Calculate the solubility in g/L or mol/L.

-

Stability Profile

The stability of this compound is a critical factor for its storage and handling in research and development.

Storage and Handling:

-

Storage Temperature: The recommended storage temperature is 2-8°C to minimize degradation.[1][2]

-

Chemical Stability: The compound is stable under recommended storage conditions.[6] It is a combustible liquid.[1][2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

Degradation Pathways:

The primary degradation pathway for this compound is expected to be hydrolysis of the ethyl ester bond, particularly under acidic or basic conditions, to yield N-Benzyl-L-proline and ethanol. The benzyl group can also be susceptible to cleavage under hydrogenolysis conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Stability Studies (Hydrolysis):

-

Materials: this compound, buffered solutions at various pH values (e.g., pH 4, 7, and 9), temperature-controlled incubator, HPLC system with a suitable column and detector.

-

Procedure:

-

Prepare solutions of this compound in the different pH buffers at a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Immediately quench any further reaction if necessary (e.g., by neutralization or dilution in a cold solvent).

-

Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

-

Calculate the degradation rate constant and half-life at each pH.

-

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the N-benzylation of L-proline followed by esterification.

Caption: General synthesis workflow for this compound.

Experimental Protocol for Synthesis of N-Benzyl-L-proline:

This protocol is adapted from the synthesis of N-Benzyl-L-proline.[8]

-

Materials: L-proline, potassium hydroxide (KOH), benzyl chloride, isopropanol, hydrochloric acid (HCl), chloroform.

-

Procedure:

-

Dissolve L-proline and potassium hydroxide in isopropanol and stir at 40 °C until the solution is clear.

-

Add benzyl chloride to the solution and continue stirring at 40 °C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with concentrated HCl to a pH of 5-6.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under vacuum.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter and wash the product with acetone to afford N-Benzyl-L-proline.

-

Experimental Protocol for Esterification to this compound:

A general method for the esterification of N-protected amino acids is the Fischer esterification.

-

Materials: N-Benzyl-L-proline, anhydrous ethanol, a strong acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Procedure:

-

Suspend N-Benzyl-L-proline in an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add the acid catalyst.

-

Allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

-

Analytical Methodologies

The purity and identity of this compound can be assessed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the proline ring protons, the benzylic protons, and the aromatic protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the proline ring, and the benzyl group.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for assessing the purity of this compound and for monitoring reaction progress and stability studies.

Experimental Protocol for HPLC Analysis:

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Caption: General workflow for HPLC analysis of this compound.

References

- 1. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]

- 2. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]

- 3. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. valencelabs.co [valencelabs.co]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 9. Proline benzyl ester hydrochloride | C12H16ClNO2 | CID 2733413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key literature and seminal papers on N-Benzyl-L-proline ethyl ester.

Introduction

N-Benzyl-L-proline ethyl ester, with the CAS number 955-40-8, is a chiral amino acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a protected proline core, makes it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and the development of chiral drugs.[3][4] This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical and physical properties, synthesis protocols, and key applications. While the body of literature specifically focused on this compound is limited, this guide draws upon information from closely related proline derivatives to offer a broader context for its potential uses.

Chemical and Physical Properties

This compound is a liquid at room temperature with a density slightly higher than water. It is optically active, a key feature for its application in asymmetric synthesis. The compound is characterized by its empirical formula C₁₄H₁₉NO₂, and a molecular weight of 233.31 g/mol .[1] For detailed information, refer to the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molecular Weight | 233.31 g/mol | [1] |

| CAS Number | 955-40-8 | [1] |

| Appearance | Liquid | |

| Density | 1.048 g/mL at 25 °C | |

| Refractive Index | n20/D 1.511 | |

| Optical Activity | [α]20/D −62°, neat | |

| Vapor Pressure | 0.15 mmHg (100 °C) | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: N-benzylation of L-proline followed by esterification of the resulting carboxylic acid.

Synthesis of N-Benzyl-L-proline

A common method for the N-benzylation of L-proline involves its reaction with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[5]

Experimental Protocol:

-

Dissolve L-proline (1.0 eq.) and a base such as potassium hydroxide (4.0 eq.) in a suitable solvent like isopropanol.[5]

-

Stir the solution at an elevated temperature (e.g., 40 °C) until the solids dissolve.[5]

-

Add benzyl chloride (1.5 eq.) to the solution and continue stirring at the same temperature for several hours (e.g., 6 hours).[5]

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., concentrated hydrochloric acid) to a pH of 5-6.[5]

-

Extract the product with an organic solvent like chloroform.[5]

-

The crude product, (S)-1-benzylpyrrolidine-2-carboxylic acid, can be purified by precipitation from a solvent such as acetone.[5]

Esterification to this compound

The resulting N-Benzyl-L-proline can be converted to its ethyl ester via Fischer esterification. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol:

-

Suspend N-Benzyl-L-proline in an excess of anhydrous ethanol.

-

Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid like sulfuric acid.[6]

-

Reflux the mixture for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.

-

Remove the excess ethanol under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography to yield this compound.

Caption: A general workflow for the two-step synthesis of this compound.

Applications in Synthesis

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, leveraging the inherent stereochemistry of the L-proline backbone.

Peptide Synthesis

Proline and its derivatives are crucial components of many peptides and proteins. The N-benzyl and ethyl ester groups in the target molecule serve as protecting groups for the amine and carboxylic acid functionalities, respectively.[7] This allows for the controlled formation of peptide bonds. The benzyl group can be removed by catalytic hydrogenation, while the ester can be hydrolyzed under basic or acidic conditions, although specific conditions for this particular diester are not well-documented.

General Protocol for Use in Peptide Synthesis:

-

The N-terminal protecting group of a growing peptide chain is removed.

-

The carboxylic acid of the incoming amino acid, in this case, N-Benzyl-L-proline, is activated using a coupling reagent (e.g., DCC, HATU).

-

The activated N-Benzyl-L-proline is then coupled to the deprotected N-terminus of the peptide chain.

-

The process is repeated to elongate the peptide.

-

Finally, the protecting groups, including the N-benzyl group, are removed to yield the final peptide.

Caption: Conceptual diagram illustrating the role of this compound in various synthetic applications.

Asymmetric Catalysis

While L-proline itself is a well-known organocatalyst, particularly in aldol and Mannich reactions, the literature on the direct use of this compound as a catalyst is scarce.[8][9] However, proline derivatives are widely used as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. The N-benzyl and ethyl ester modifications can influence the steric and electronic properties of the proline scaffold, potentially tuning its catalytic activity and selectivity in asymmetric transformations.

Biological Activity

There is a lack of specific studies on the biological activity of this compound itself. However, the proline scaffold is present in numerous biologically active compounds and approved drugs.[10] For instance, many enzyme inhibitors and modulators incorporate proline or its analogs to achieve specific conformations that enhance binding to their biological targets.[3] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.[11]

Conclusion

This compound is a commercially available chiral building block with established applications in peptide synthesis and the potential for use in asymmetric catalysis and medicinal chemistry. While seminal papers dedicated solely to this compound are not prominent in the scientific literature, its utility can be inferred from the extensive research on related proline derivatives. The synthetic protocols outlined in this guide provide a foundation for its preparation and use in a research setting. Further investigation into the catalytic properties and biological activities of this compound and its derivatives could unveil new and valuable applications in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. indiamart.com [indiamart.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 6. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. enamine.net [enamine.net]

- 11. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives [mdpi.com]

The Biological Significance of N-Substituted Proline Analogues: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique proteinogenic amino acid, imparts significant conformational constraints on peptide backbones due to its cyclic pyrrolidine ring. This inherent rigidity makes proline and its analogues powerful tools in medicinal chemistry and drug design. N-substituted proline analogues, in particular, offer a versatile scaffold for developing novel therapeutics by enabling fine-tuning of conformational preferences, metabolic stability, and receptor-binding interactions. This guide provides an in-depth exploration of the biological significance of N-substituted proline analogues, focusing on their role as enzyme inhibitors and modulators of critical signaling pathways. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to aid researchers in this dynamic field.

Conformational Control: The Power of N-Substitution

The substitution at the nitrogen atom of the proline ring profoundly influences the local peptide conformation. A key aspect is the cis-trans isomerization of the Xaa-Pro amide bond, where 'Xaa' is the preceding amino acid. The energy barrier for this isomerization is significantly lower than for other peptide bonds, leading to a mixture of cis and trans conformers under physiological conditions. N-substitution can bias this equilibrium towards either the cis or trans form, thereby pre-organizing a peptide or small molecule into a bioactive conformation. This conformational control is a cornerstone of rational drug design, allowing for the optimization of ligand binding to target proteins.

N-Substituted Proline Analogues as Enzyme Inhibitors

A prominent application of N-substituted proline analogues is in the development of enzyme inhibitors. By mimicking the transition state of a substrate or by occupying the active site with high affinity, these compounds can effectively block enzyme activity. A notable example is the inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), an enzyme overexpressed in various cancers and a key player in proline biosynthesis.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activities of several N-substituted proline analogues against their respective target enzymes. This data provides a comparative overview of their potency and serves as a valuable resource for structure-activity relationship (SAR) studies.

| Compound Name | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| N-formyl-L-proline (NFLP) | Human PYCR1 | 100 µM (competitive with P5C) | 490 µM | [1] |

| Pargyline derivative (Compound 4) | Human PYCR1 | 8.8 µM | ||

| S-proline derivative (Compound 3) | DENV NS2B/NS3 Protease | 5.0 µM | ||

| L-tetrahydro-2-furoic acid (THFA) | Human PYCR1 | 2 mM | [1] | |

| Cyclopentanecarboxylate (CPC) | Human PYCR1 | [1] | ||

| L-thiazolidine-4-carboxylate (L-T4C) | Human PYCR1 | [1] | ||

| L-thiazolidine-2-carboxylate (L-T2C) | Human PYCR1 | [1] |

Signaling Pathway Modulation: The Case of PYCR1 in Cancer

The enzyme PYCR1 has emerged as a significant target in cancer therapy due to its role in supporting tumor growth and proliferation. Elevated PYCR1 expression is linked to poor prognosis in several cancers. N-substituted proline analogues that inhibit PYCR1 can disrupt cancer cell metabolism and downstream signaling pathways. One such critical pathway is the MAPK/ERK/STAT3 signaling cascade, which is involved in cell proliferation, survival, and differentiation.

Below is a diagram illustrating the proposed mechanism of how PYCR1 influences the MAPK/ERK/STAT3 signaling pathway in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-substituted proline analogues.

Synthesis of N-formyl-L-proline (NFLP)

Materials:

-

L-proline

-

Formic acid

-

Acetic anhydride

-

Diethyl ether

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-proline (1.0 eq) in formic acid (5.0 eq).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain a crude oil.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield N-formyl-L-proline as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

PYCR1 Inhibition Assay

Materials:

-

Human PYCR1 enzyme (recombinant)

-

Pyrroline-5-carboxylate (P5C)

-

NADH

-

Tris-HCl buffer (pH 7.5)

-

N-substituted proline analogue inhibitor (e.g., NFLP)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the N-substituted proline analogue inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, prepare reaction mixtures containing Tris-HCl buffer, NADH (final concentration, e.g., 150 µM), and varying concentrations of the inhibitor.

-

Initiate the enzymatic reaction by adding a solution of P5C (final concentration, e.g., 1 mM) to each well.

-

Immediately after adding P5C, add the PYCR1 enzyme (final concentration, e.g., 10 nM) to start the reaction.

-

Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Materials:

-

Cancer cell line overexpressing PYCR1 (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-substituted proline analogue inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-substituted proline analogue inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value for cell proliferation inhibition.

Experimental Workflow for Drug Discovery

The discovery and development of novel N-substituted proline analogues as therapeutic agents typically follow a structured workflow. This process begins with target identification and validation, proceeds through lead discovery and optimization, and culminates in preclinical and clinical evaluation. The following diagram illustrates a typical experimental workflow.

Conclusion and Future Directions

N-substituted proline analogues represent a promising class of molecules with significant potential in drug discovery. Their ability to enforce specific conformations and modulate biological pathways makes them attractive scaffolds for the development of novel therapeutics targeting a range of diseases, including cancer. The data and protocols presented in this guide offer a valuable resource for researchers in this field. Future research will likely focus on the development of more potent and selective N-substituted proline analogues, the exploration of novel biological targets, and the advancement of promising candidates into clinical development. The continued integration of computational modeling, synthetic chemistry, and biological evaluation will be crucial for unlocking the full therapeutic potential of this versatile chemical class.

References

Spectroscopic and Synthetic Profile of N-Benzyl-L-proline Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for the chiral compound N-Benzyl-L-proline ethyl ester. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by presenting key data in a structured format, detailing experimental protocols, and illustrating fundamental chemical principles and workflows.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~3.90 | d | 1H | N-CH₂-Ph (diastereotopic) |

| ~3.60 | d | 1H | N-CH₂-Ph (diastereotopic) |

| ~3.30 | dd | 1H | Proline α-CH |

| ~3.00 | m | 1H | Proline δ-CH₂ |

| ~2.40 | m | 1H | Proline δ-CH₂ |

| ~2.10 - 1.80 | m | 4H | Proline β-CH₂ and γ-CH₂ |

| ~1.20 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13) NMR Data

The following ¹³C NMR data is based on the spectrum of the enantiomer, N-Benzyl-D-proline ethyl ester, as the chemical shifts are identical for both enantiomers.

| Chemical Shift (δ) ppm | Assignment |

| 173.1 | C=O (Ester) |

| 138.9 | Aromatic C (quaternary) |

| 128.9 | Aromatic CH |

| 128.2 | Aromatic CH |

| 126.9 | Aromatic CH |

| 65.4 | Proline α-CH |

| 59.9 | -OCH₂CH₃ |

| 57.0 | N-CH₂-Ph |

| 53.8 | Proline δ-CH₂ |

| 28.9 | Proline β-CH₂ |

| 22.9 | Proline γ-CH₂ |

| 14.2 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

An experimental ATR-IR spectrum for this compound is available from commercial suppliers such as Sigma-Aldrich, though a detailed peak list is not provided in publicly accessible resources. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3030 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium-Strong | Aliphatic C-H stretch (proline ring and ethyl group) |

| 1735 | Strong | C=O stretch (ester) |

| 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Molecular Formula: C₁₄H₁₉NO₂

Exact Mass: 233.1416 g/mol [1]

Fragmentation Pattern:

Mass spectrometric analysis of this compound, particularly using electrospray ionization (ESI), is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 234. The fragmentation pattern is characterized by several key losses. A primary fragmentation pathway for protonated benzyl esters of proline involves the formation of a stable benzyl cation.[2]

| m/z | Proposed Fragment |

| 234 | [M+H]⁺ |

| 160 | [M+H - C₂H₅OH - CO]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the N-benzylation of L-proline followed by Fischer esterification.

Step 1: Synthesis of N-Benzyl-L-proline

This procedure is adapted from a method described on ChemicalBook.[3]

-

To a solution of L-proline (5.00 g, 43.4 mmol) in isopropanol (50 mL), add potassium hydroxide (9.78 g, 174.3 mmol).

-

Stir the mixture at 40°C until a clear solution is obtained.

-

Add benzyl chloride (7.50 mL, 65.2 mmol) to the solution and continue stirring at 40°C for 6 hours.

-

After cooling to room temperature, neutralize the reaction mixture to a pH of 5-6 with concentrated hydrochloric acid.

-

Add chloroform (30 mL) and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform (30 mL).

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone (30 mL) to precipitate the crude product.

-

Filter the solid, wash with acetone, and dry to yield N-Benzyl-L-proline.

Step 2: Fischer Esterification to this compound

This is a general procedure for Fischer esterification adapted for this specific synthesis.

-

Suspend N-Benzyl-L-proline (1.0 eq) in anhydrous ethanol (10-20 mL per gram of starting material).

-

Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring for approximately 1-2 hours. Alternatively, add a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the mixture and evaporate the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

As this compound is a liquid at room temperature, a neat sample can be analyzed directly.[4]

-

Place a small drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin film of the liquid between the plates.

-

Mount the sandwiched plates in the sample holder of the IR spectrometer.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the salt plates thoroughly with a suitable dry solvent (e.g., dichloromethane or isopropanol) after the measurement.

Mass Spectrometry (MS)

-

Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote protonation.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion (m/z 234) to induce fragmentation and observe the characteristic fragment ions.

Visualizations

The following diagrams illustrate the chemical structure, a general workflow for spectroscopic analysis, and the expected mass spectrometry fragmentation pathway for this compound.

Caption: Structure of this compound.

References

- 1. This compound | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gas-phase fragmentation of the protonated benzyl ester of proline: intramolecular electrophilic substitution versus hydride transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. N-苄基-L-脯氨酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

N-Benzyl-L-proline Ethyl Ester: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-L-proline ethyl ester is a chiral molecule derived from the naturally occurring amino acid L-proline. Its rigid pyrrolidine ring and the presence of both N-benzyl and ethyl ester functionalities make it a valuable building block and intermediate in various fields of chemical research, particularly in asymmetric synthesis and medicinal chemistry. This technical guide provides an in-depth overview of its potential research applications, supported by available data and experimental methodologies.

Core Properties

This compound is a liquid at room temperature with a molecular weight of 233.31 g/mol .[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₉NO₂ | |

| CAS Number | 955-40-8 | |

| Molecular Weight | 233.31 g/mol | |

| Form | Liquid | |

| Density | 1.048 g/mL at 25 °C | |

| Optical Activity | [α]20/D −62°, neat | |

| Refractive Index | n20/D 1.511 | |

| Storage Temperature | 2-8°C |

Synthesis of this compound and Related Compounds

Synthesis of the Precursor: N-Benzyl-L-proline

A general procedure for the synthesis of N-Benzyl-L-proline involves the benzylation of L-proline.[2]

Experimental Protocol:

-

Dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.

-

Stir the mixture at 40 °C until the solution becomes clear.

-

Add benzyl chloride (1.5 eq.) and continue stirring at 40 °C for 6 hours.

-

After the reaction is complete, neutralize the solution to pH 5-6 with concentrated aqueous hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under vacuum.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter and wash the product with acetone to yield (S)-1-benzylpyrrolidine-2-carboxylic acid.[2]

A similar procedure using benzyl bromide has also been reported with a yield of approximately 92%.[2]

Research Applications in Asymmetric Synthesis

Proline and its derivatives are well-established organocatalysts and chiral building blocks in asymmetric synthesis.[3][4] this compound serves as a valuable precursor for creating more complex chiral ligands and intermediates.[5]

Chiral Auxiliary and Building Block

This compound can be utilized as a chiral auxiliary, where its stereocenter directs the stereochemical outcome of a reaction, leading to the formation of enantiomerically enriched products.[4] It is also a key intermediate in the synthesis of proline-based pharmaceutical compounds and other biologically active molecules.[5]

Diastereoselective Reactions

Proline esters are known to participate in diastereoselective reactions, such as alkylations and aldol reactions.[3] For instance, a highly diastereoselective aldol reaction has been reported for an L-proline benzyl ester derivative.[3] While specific quantitative data for this compound in such reactions is scarce in the literature, its structural similarity suggests its potential for achieving high diastereoselectivity.

Three-Component Domino Process for Pyrrolidine Derivatives

A study on the synthesis of pyrazolylpyrrolidine derivatives utilized a structurally similar compound, N-benzylglycine ethyl ester, in a three-component domino process with formylpyrazoles and maleimides.[6] This reaction proceeded in a diastereoselective manner, affording good yields of the corresponding pyrrolidine derivatives.

Quantitative Data from a Three-Component Reaction with a Similar Compound:

| Entry | Maleimide (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 5a / 6a | 80 | 1:3 |

| 2 | 4-Fluorophenyl | 5b / 6b | 85 | 1:3.5 |

| 3 | 4-Chlorophenyl | 5c / 6c | 82 | 1:3 |

| 4 | 4-Bromophenyl | 5d / 6d | 83 | 1:3.2 |

| 5 | 4-Nitrophenyl | 5e / 6e | 78 | 1:3 |

| 6 | Methyl | 5f / 6f | 75 | 1:2.8 |

Data adapted from a study on N-benzylglycine ethyl ester.[6]

Experimental Protocol for the Three-Component Reaction:

-

To a 25.0 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add pyrazole-4-carboxaldehyde (0.2 mmol), N-substituted-maleimide (0.2 mmol), N-benzylglycine ethyl ester (0.22 mmol), and toluene (8 mL).

-

Heat the mixture under reflux until thin-layer chromatography (TLC) indicates the absence of starting materials (typically 6–10 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[6]

Applications in Peptide Synthesis

This compound is suitable for use in solution-phase peptide synthesis. The benzyl group on the proline nitrogen and the ethyl ester at the C-terminus act as protecting groups, allowing for the controlled formation of peptide bonds.[5] The use of benzyl-type protecting groups is a well-established strategy in peptide chemistry.[7]

General Workflow for Peptide Synthesis:

The general principle of peptide synthesis involves the sequential coupling of amino acids. The N-terminus of one amino acid is coupled with the C-terminus of another, with protecting groups used to prevent unwanted side reactions.

References

- 1. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]